molecular formula C18H23NO6 B15220318 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate

1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate

Cat. No.: B15220318
M. Wt: 349.4 g/mol
InChI Key: GMQQDHKCQLADPG-GJZGRUSLSA-N
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Description

1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate is a complex organic compound characterized by its unique structural features It contains a pyrrolidine ring substituted with a tert-butyl group, a methyl group, and a formylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, such as an amino acid derivative, the pyrrolidine ring is formed through cyclization reactions.

    Introduction of Substituents: The tert-butyl and methyl groups are introduced via alkylation reactions using appropriate alkyl halides under basic conditions.

    Attachment of the Formylphenoxy Group: The formylphenoxy group is attached through an etherification reaction, where a phenol derivative reacts with a formylating agent in the presence of a base.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst selection are crucial for maximizing yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The tert-butyl and methyl groups can be substituted under specific conditions using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products:

    Oxidation: 4-(4-carboxyphenoxy)pyrrolidine-1,2-dicarboxylate.

    Reduction: 4-(4-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to active sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream biological effects.

Comparison with Similar Compounds

  • 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-hydroxyphenoxy)pyrrolidine-1,2-dicarboxylate
  • 1-(tert-Butyl) 2-methyl (2S,4S)-4-(4-carboxyphenoxy)pyrrolidine-1,2-dicarboxylate

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the phenoxy group (formyl, hydroxy, carboxy).
  • Reactivity: The formyl group in the target compound provides unique reactivity compared to the hydroxy and carboxy derivatives.
  • Applications: While all compounds have potential applications in medicinal chemistry, the specific substituents influence their interaction with biological targets and their suitability for different applications.

Properties

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(4-formylphenoxy)pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H23NO6/c1-18(2,3)25-17(22)19-10-14(9-15(19)16(21)23-4)24-13-7-5-12(11-20)6-8-13/h5-8,11,14-15H,9-10H2,1-4H3/t14-,15-/m0/s1

InChI Key

GMQQDHKCQLADPG-GJZGRUSLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)OC2=CC=C(C=C2)C=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OC2=CC=C(C=C2)C=O

Origin of Product

United States

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